molecular formula C8H12N2O B070598 3-Acetyl-1-ethyl-5-methylpyrazole CAS No. 165743-69-1

3-Acetyl-1-ethyl-5-methylpyrazole

Cat. No. B070598
M. Wt: 152.19 g/mol
InChI Key: OLIORJQCDXKJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-ethyl-5-methylpyrazole (AEMP) is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. It is a versatile compound that has been used in a variety of research applications, particularly in the development of new drugs and therapies. In

Mechanism Of Action

The mechanism of action of 3-Acetyl-1-ethyl-5-methylpyrazole is not well understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-fungal and anti-bacterial properties, making it a potential therapeutic agent for a variety of infectious diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that it is relatively easy to synthesize and purify. 3-Acetyl-1-ethyl-5-methylpyrazole is also stable under a variety of conditions, making it a useful tool for studying the effects of various treatments on cancer cells and other cell types. One limitation of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that its mechanism of action is not well understood, making it difficult to design experiments to test its effects on specific pathways or targets.

Future Directions

There are a number of future directions for research on 3-Acetyl-1-ethyl-5-methylpyrazole. One area of research is the development of new drugs and therapies based on 3-Acetyl-1-ethyl-5-methylpyrazole. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of 3-Acetyl-1-ethyl-5-methylpyrazole in humans, particularly in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-Acetyl-1-ethyl-5-methylpyrazole involves the reaction of 3-acetyl-1-ethyl-5-methylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ethanol. The resulting product is 3-Acetyl-1-ethyl-5-methylpyrazole, which can be purified by column chromatography.

Scientific Research Applications

3-Acetyl-1-ethyl-5-methylpyrazole has been used in a variety of research applications, particularly in the development of new drugs and therapies. One of the most promising applications of 3-Acetyl-1-ethyl-5-methylpyrazole is in the treatment of cancer. Studies have shown that 3-Acetyl-1-ethyl-5-methylpyrazole has potent anti-cancer activity, particularly against breast, colon, and lung cancer cells. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of inflammatory diseases.

properties

CAS RN

165743-69-1

Product Name

3-Acetyl-1-ethyl-5-methylpyrazole

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1-ethyl-5-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-10-6(2)5-8(9-10)7(3)11/h5H,4H2,1-3H3

InChI Key

OLIORJQCDXKJQP-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C(=O)C)C

Canonical SMILES

CCN1C(=CC(=N1)C(=O)C)C

synonyms

Ethanone, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- (9CI)

Origin of Product

United States

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